molecular formula C12H26 B14534877 2,3,3,4,4-Pentamethylheptane CAS No. 62199-66-0

2,3,3,4,4-Pentamethylheptane

Cat. No.: B14534877
CAS No.: 62199-66-0
M. Wt: 170.33 g/mol
InChI Key: VBOBCKMZHQJDQA-UHFFFAOYSA-N
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Description

2,3,3,4,4-Pentamethylheptane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is notable for its highly branched structure, which influences its physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,4,4-Pentamethylheptane typically involves the alkylation of smaller alkanes or alkenes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve catalytic cracking and isomerization processes. These methods utilize catalysts such as zeolites to rearrange the carbon skeleton of hydrocarbons, producing the desired branched structure. The process conditions include high temperatures and pressures to facilitate the conversion.

Chemical Reactions Analysis

Types of Reactions

2,3,3,4,4-Pentamethylheptane can undergo several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to convert the alkane into alcohols, ketones, or carboxylic acids.

    Reduction: Although alkanes are generally resistant to reduction, they can be hydrogenated under specific conditions using catalysts like palladium on carbon (Pd/C).

    Substitution: Halogenation is a common substitution reaction where halogens (e.g., chlorine or bromine) replace hydrogen atoms in the presence of UV light or heat.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Chlorine (Cl2) or bromine (Br2) with UV light or heat

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Alkanes (if starting from alkenes or alkynes)

    Substitution: Alkyl halides

Scientific Research Applications

2,3,3,4,4-Pentamethylheptane has various applications in scientific research, including:

    Chemistry: Used as a reference compound in the study of branched alkanes and their properties.

    Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.

    Medicine: Explored for its role in drug delivery systems, particularly in the formulation of hydrophobic drugs.

    Industry: Utilized as a solvent and in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,3,4,4-Pentamethylheptane primarily involves its interaction with hydrophobic environments. Due to its non-polar nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly relevant in biological systems where membrane dynamics play a crucial role.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4-Pentamethylpentane
  • 2,2,4,6,6-Pentamethylheptane
  • 2,3,4,5,6-Pentamethylheptane

Uniqueness

2,3,3,4,4-Pentamethylheptane is unique due to its specific branching pattern, which influences its boiling point, melting point, and solubility compared to other similar compounds. Its highly branched structure results in lower intermolecular forces, leading to distinct physical properties.

Properties

CAS No.

62199-66-0

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,3,3,4,4-pentamethylheptane

InChI

InChI=1S/C12H26/c1-8-9-11(4,5)12(6,7)10(2)3/h10H,8-9H2,1-7H3

InChI Key

VBOBCKMZHQJDQA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)C(C)(C)C(C)C

Origin of Product

United States

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